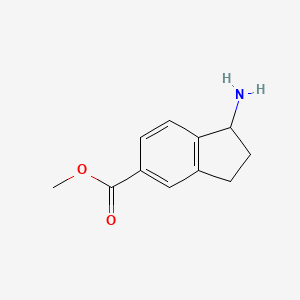

methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

CAS No.:

Cat. No.: VC16784901

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3 |

| Standard InChI Key | UOFGALYVZHUWOQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate belongs to the indene derivative family, characterized by a fused bicyclic system of benzene and cyclopentene rings. Its IUPAC name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate , with the following key identifiers:

-

InChI:

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3 -

InChIKey:

UOFGALYVZHUWOQ-UHFFFAOYSA-N

The compound’s planar indene core facilitates π-π interactions in biological systems, while the amino and ester groups enable hydrogen bonding and metabolic stability, respectively .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 191.23 g/mol | |

| Synonyms | SCHEMBL1271484, G88477 | |

| Hydrogen bond donors | 1 (NH) | |

| Hydrogen bond acceptors | 3 (ester O, NH) |

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives involves multi-step routes, as exemplified by the preparation of DDR1 inhibitors :

-

Protection: The amino group is protected using di-tert-butyl dicarbonate [(Boc)O] to yield intermediates 10 and 11 .

-

Alkylation: Intermediate 10 undergoes alkylation to produce 12–14, which are subsequently converted to 15–19 via carbonyl-extrusion reactions .

-

Deprotection: Hydrochloric acid-mediated deprotection yields 20–24, which are coupled with 5-bromopyrimidine via Buchwald–Hartwig amination .

-

Hydrolysis: Ester groups in intermediates like 27 are hydrolyzed to carboxylic acids (e.g., 30) for further functionalization .

Key Derivatives and Yields

Modifications at the amino and ester positions have generated derivatives with enhanced DDR1 affinity:

Table 2: Representative Derivatives and Activities

| Compound | Modification | Yield (%) | Activity (IC) | Source |

|---|---|---|---|---|

| 7f | R-configuration, pyrimidine | 32 | 14.9 nM | |

| 7g | Ethyl substituent | 35 | 22.4 nM | |

| 7j | Propyl substituent | 54 | 18.7 nM |

Pharmacological Activity and Mechanisms

DDR1 Inhibition

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives exhibit potent DDR1 inhibition by competitively binding the ATP pocket. Compound 7f forms hydrogen bonds with Met704 and hydrophobic interactions with Thr701, achieving a of 5.9 nM . This inhibition suppresses collagen-induced DDR1 phosphorylation and epithelial–mesenchymal transition (EMT), reducing tumor metastasis .

Antitumor Efficacy

In orthotopic pancreatic cancer models, 7f dose-dependently inhibited colony formation (IC = 1.2 μM) and reduced tumor weight by 62% at 50 mg/kg . Mechanistically, it downregulates Snail and vimentin while upregulating E-cadherin, reversing EMT .

Analytical Characterization

Spectroscopic Data

Applications and Future Directions

Synthetic Challenges

Future work must address low yields in alkylation steps (e.g., 7h, 11% yield) and enantiomeric separation difficulties . Computational modeling could optimize substituent effects on DDR1 selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume